molecular formula C9H7BrN2O B6589279 1-bromo-4-methoxyphthalazine CAS No. 32998-24-6

1-bromo-4-methoxyphthalazine

Cat. No. B6589279
CAS RN: 32998-24-6
M. Wt: 239.1
InChI Key:
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Description

1-Bromo-4-methoxyphthalazine (1-Br-4-MOP) is a synthetic, halogenated phthalazine derivative that has been used in scientific research for various purposes. It is a potent inhibitor of the enzyme aldehyde oxidase (AO), which is involved in the metabolism of drugs and other xenobiotics. In addition, 1-Br-4-MOP has been used as a tool to study the regulation of AO activity in vivo and to probe the structure-activity relationship of AO inhibitors.

Scientific Research Applications

1-bromo-4-methoxyphthalazine has been used in scientific research to study the regulation of AO activity in vivo. It has been used to probe the structure-activity relationship of AO inhibitors and to identify novel inhibitors of AO. In addition, 1-bromo-4-methoxyphthalazine has been used to study the metabolism of drugs and other xenobiotics, as well as to investigate the mechanism of action of AO inhibitors.

Mechanism of Action

1-bromo-4-methoxyphthalazine is a potent inhibitor of AO. It binds to the active site of AO and inhibits its activity. The mechanism of action of 1-bromo-4-methoxyphthalazine is thought to involve the formation of a covalent adduct between the inhibitor and the enzyme.
Biochemical and Physiological Effects
1-bromo-4-methoxyphthalazine has been shown to inhibit AO activity in vitro. In addition, it has been shown to inhibit the metabolism of drugs and other xenobiotics in vivo. It has also been shown to have protective effects against oxidative stress in vitro.

Advantages and Limitations for Lab Experiments

1-bromo-4-methoxyphthalazine is a potent inhibitor of AO and has been shown to be effective in inhibiting the metabolism of drugs and other xenobiotics in vivo. However, it is not very soluble in water, which can limit its use in laboratory experiments. In addition, its covalent adduct formation with AO can lead to irreversible inhibition of the enzyme, which can also limit its use in laboratory experiments.

Future Directions

In the future, 1-bromo-4-methoxyphthalazine could be used to develop novel AO inhibitors with improved pharmacological properties. It could also be used to study the regulation of AO activity in vivo, as well as to investigate the mechanism of action of AO inhibitors. In addition, 1-bromo-4-methoxyphthalazine could be used to study the metabolism of drugs and other xenobiotics, as well as to elucidate the structure-activity relationship of AO inhibitors. Finally, it could be used to develop new strategies for the management of oxidative stress.

Synthesis Methods

1-bromo-4-methoxyphthalazine is synthesized through the reaction of 4-methoxyphthalazine with bromine in acetic acid at room temperature. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and yields 1-bromo-4-methoxyphthalazine in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-4-methoxyphthalazine can be achieved through a multi-step process involving the bromination of phthalazine followed by methoxylation of the resulting intermediate.", "Starting Materials": [ "Phthalazine", "Bromine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Acetone" ], "Reaction": [ "Step 1: Bromination of phthalazine", "Phthalazine is dissolved in anhydrous acetone and cooled to 0°C. Bromine is added dropwise to the solution with constant stirring until a yellow color persists. The reaction mixture is then stirred for an additional 30 minutes at 0°C.", "Step 2: Workup of the bromination reaction", "The reaction mixture is poured into a mixture of ice and hydrochloric acid. The resulting solid is filtered and washed with water to yield 1-bromo-phthalazine.", "Step 3: Methoxylation of 1-bromo-phthalazine", "1-bromo-phthalazine is dissolved in anhydrous methanol and sodium hydroxide is added to the solution. The reaction mixture is stirred at room temperature for 1 hour. Methoxylation is confirmed by TLC.", "Step 4: Workup of the methoxylation reaction", "The reaction mixture is poured into a mixture of ice and hydrochloric acid. The resulting solid is filtered and washed with water. The solid is then dissolved in sodium bicarbonate solution and extracted with methylene chloride. The organic layer is dried over sodium sulfate and concentrated to yield 1-bromo-4-methoxyphthalazine." ] }

CAS RN

32998-24-6

Product Name

1-bromo-4-methoxyphthalazine

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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